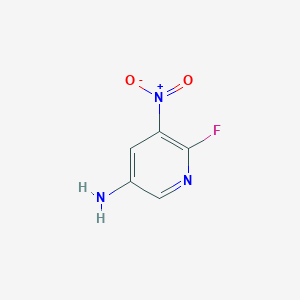![molecular formula C9H10N2O3S B12940820 [1-(Methylsulfonyl)-1h-benzimidazol-2-yl]methanol CAS No. 43215-15-2](/img/structure/B12940820.png)
[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]methanol: is an organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Methylsulfonyl)-1h-benzimidazol-2-yl]methanol typically involves the following steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole core.
Introduction of Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation using methylsulfonyl chloride in the presence of a base such as triethylamine.
Methanol Addition: The final step involves the addition of methanol to the benzimidazole derivative under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methanol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dimethyl sulfoxide or acetonitrile, elevated temperatures.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial and fungal strains.
Medicine
Pharmaceutical Development: Investigated for its potential use in developing new drugs for various diseases.
Therapeutic Agents: Potential therapeutic agent for treating infections and other medical conditions.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of [1-(Methylsulfonyl)-1h-benzimidazol-2-yl]methanol involves:
Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: Interference with metabolic pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]ethanol: Similar structure with an ethanol group instead of methanol.
[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]propane: Similar structure with a propane group.
Uniqueness
Structural Differences: The presence of the methanol group provides unique reactivity and biological activity.
Biological Activity: Exhibits distinct biological activities compared to its analogs, making it a valuable compound for research and development.
Properties
CAS No. |
43215-15-2 |
|---|---|
Molecular Formula |
C9H10N2O3S |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
(1-methylsulfonylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C9H10N2O3S/c1-15(13,14)11-8-5-3-2-4-7(8)10-9(11)6-12/h2-5,12H,6H2,1H3 |
InChI Key |
UGVNIUOQNAWDGG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1C2=CC=CC=C2N=C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B12940814.png)

